molecular formula C11H12F3N3O3 B2704399 1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid CAS No. 2309748-98-7

1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid

Katalognummer: B2704399
CAS-Nummer: 2309748-98-7
Molekulargewicht: 291.23
InChI-Schlüssel: CRUIWTSLIBWXHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-2-yl)piperazin-2-one (CAS: 345310-98-7) is a heterocyclic compound featuring a pyridine ring linked to a piperazin-2-one scaffold. The trifluoroacetic acid (TFA) component typically acts as a counterion, enhancing solubility and stability during synthesis or purification . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperazine derivatives, which are prevalent in antiviral and central nervous system (CNS) drug candidates .

Eigenschaften

IUPAC Name

1-pyridin-2-ylpiperazin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.C2HF3O2/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;3-2(4,5)1(6)7/h1-4,10H,5-7H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUIWTSLIBWXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)piperazin-2-one typically involves the reaction of pyridine with piperazine under specific conditions. One common method is the acylation of pyridine with piperazine in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in a highly pure form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyridin-2-yl)piperazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 1-(Pyridin-2-yl)piperazin-2-one include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 1-(Pyridin-2-yl)piperazin-2-one depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis typically involves:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the pyridine moiety via substitution reactions.
  • Acidic conditions provided by trifluoroacetic acid to facilitate the reaction process.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1-(pyridin-2-yl)piperazin-2-one exhibit significant cytotoxic properties against various cancer cell lines. For instance, a study evaluated the cytotoxicity of novel piperazinone derivatives against colon cancer (HT-29) and lung cancer (A549) cell lines, revealing promising results that suggest potential for further development into anticancer agents .

Neurological Disorders

Compounds containing the piperazine structure have shown potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. Research indicates that certain derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing depression and anxiety disorders .

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies focused on inhibiting the interaction between viral proteins, particularly in influenza A virus polymerase, have highlighted its potential as a lead compound for antiviral drug development .

Case Studies

  • Cytotoxicity Assays : A comprehensive evaluation was conducted using MTT assays to determine the viability of cancer cell lines following treatment with various derivatives of 1-(pyridin-2-yl)piperazin-2-one. Results indicated a dose-dependent decrease in cell viability, suggesting effective cytotoxicity against targeted cancer cells .
  • Antiviral Testing : In another study, compounds were tested for their ability to inhibit viral replication in MDCK cells infected with influenza A virus. The results showed significant antiviral activity, indicating that modifications to the piperazine structure could enhance efficacy against viral pathogens .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Cell Lines/PathogensReference
1-(Pyridin-2-yl)piperazin-2-oneCytotoxicityHT-29, A549
1-(Pyridin-2-yl)piperazin-2-oneAntiviralInfluenza A Virus
Piperazine DerivativesSSRI ActivityNeuronal Cells

Wirkmechanismus

The mechanism of action of 1-(Pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways in biological systems. The compound may act as an antagonist or agonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(Pyridin-2-yl)piperazin-2-one; TFA, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula CAS/Identifier Key Features Applications/Notes
1-(Pyridin-2-yl)piperazin-2-one; TFA C₉H₁₀N₃O·C₂HF₃O₂ 345310-98-7 (base) Pyridine substituent; TFA counterion enhances solubility. Potential building block for antiviral agents; structural analog of bioactive compounds .
1-(Oxolan-3-yl)piperazin-2-one; TFA C₁₁H₁₂N₂O₃·C₂HF₃O₂ EN300-1663386 Oxolan (tetrahydrofuran) substituent; higher molecular weight (220.23 g/mol). Likely used in solubility-driven modifications; no direct pharmacological data .
1-[6-(Pyridin-2-yl)-2-(p-tolylamino)pyrimidin-4-yl]piperidin-3-ol; TFA C₂₀H₂₃N₅O·C₂HF₃O₂ 91800580 (PubChem CID) Pyrimidine core; piperidin-3-ol moiety. Nonnucleoside inhibitor of Zika virus polymerase; equimolar TFA mixture improves stability .
1-(Piperazin-1-yl)prop-2-en-1-one; TFA C₇H₁₀N₂O·C₂HF₃O₂ 1797807-26-1 α,β-unsaturated ketone (enone) group; reactive electrophilic site. Probable intermediate in Michael addition reactions; TFA stabilizes the salt form .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; TFA C₁₃H₁₀ClF₅N₃O·C₂HF₃O₂ 1823182-52-0 Chloro- and trifluoromethyl-pyridine; difluoroethyl group. High fluorination may improve blood-brain barrier penetration; marketed for medicinal use .

Key Comparative Insights:

Structural Variations: Heterocyclic Cores: While the parent compound features a pyridine-piperazin-2-one system, analogs incorporate pyrimidine (e.g., compound 15 in ) or difluoroethyl groups (), altering electronic properties and binding affinities. Functional Groups: The presence of enone (C=C-O) in 1-(piperazin-1-yl)prop-2-en-1-one introduces reactivity distinct from the saturated ketone in 1-(pyridin-2-yl)piperazin-2-one .

Role of TFA :

  • TFA is consistently used to improve solubility (e.g., compound 15 in ) or as a purification aid during synthesis (e.g., deprotection steps in ).
  • Hygroscopicity and acid sensitivity may arise from TFA counterions, impacting storage conditions .

Pharmacological Potential: Pyridine- and pyrimidine-containing analogs (e.g., ) show antiviral activity, suggesting the parent compound could serve as a scaffold for optimizing target binding. Fluorinated derivatives (e.g., ) highlight the importance of halogenation in enhancing metabolic stability and bioavailability.

Biologische Aktivität

1-(Pyridin-2-yl)piperazin-2-one, often used in medicinal chemistry, is a compound that has garnered attention for its potential biological activities. When combined with trifluoroacetic acid, its properties may be enhanced, making it a subject of interest in various research fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Name : 1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid
  • Molecular Formula : C10_{10}H10_{10}F3_3N3_3O
  • Molecular Weight : 253.2 g/mol

The presence of the piperazine ring is significant due to its ability to interact with various biological targets, including receptors and enzymes.

1-(Pyridin-2-yl)piperazin-2-one acts primarily through the modulation of neurotransmitter systems and enzyme inhibition. The piperazine moiety allows for interaction with multiple targets:

  • Receptor Interaction : The compound can bind to neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and infections .

Antimicrobial Properties

Research indicates that 1-(Pyridin-2-yl)piperazin-2-one exhibits antimicrobial activity against various pathogens. For instance:

  • In vitro Studies : In studies assessing its effectiveness against bacterial strains, the compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the strain tested .

Antiviral Activity

The compound has also been evaluated for antiviral properties:

  • Case Study : A study demonstrated that derivatives of piperazine-based compounds showed promising results against viral infections by inhibiting viral replication in cell cultures .

Therapeutic Potential

1-(Pyridin-2-yl)piperazin-2-one is being investigated for its potential therapeutic applications:

Cancer Research

Recent findings suggest that this compound may have anticancer properties:

  • Mechanism : It inhibits phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, thus affecting cancer cell proliferation .
  • In vivo Studies : Compounds related to this structure have shown antitumor efficacy in animal models, with T/C values indicating significant tumor growth inhibition without severe toxicity .

Neurological Applications

Given its interaction with neurotransmitter systems:

  • Neuroprotective Effects : There are ongoing investigations into its potential use in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis .

Research Findings and Data Tables

Activity TypePathogen/TargetMIC (µg/mL)Reference
AntimicrobialE. coli32
AntimicrobialS. aureus16
AntiviralInfluenza virusIC50 = 5 µM
AnticancerPHGDH inhibitionIC50 = 14 µM

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(Pyridin-2-yl)piperazin-2-one, and what are common purification challenges?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be functionalized with pyridinyl groups using catalytic Cu(I) in a solvent system of H₂O and dichloromethane (DCM) under inert conditions . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted intermediates. A key challenge is separating trifluoroacetic acid (TFA) residuals, which may require repeated lyophilization or neutralization with a weak base (e.g., NaHCO₃) followed by extraction .

Basic: What safety protocols are critical when handling trifluoroacetic acid (TFA) in reactions involving this compound?

Methodological Answer:
TFA is corrosive and releases toxic fumes (e.g., CO, NO₃) upon decomposition. Always use a fume hood, nitrile gloves, and acid-resistant lab coats. In case of skin contact, wash immediately with copious water for ≥15 minutes. For accidental inhalation, move to fresh air and seek medical attention if symptoms persist. Firefighting requires dry sand or alcohol-resistant foam . Store TFA separately from bases to avoid exothermic reactions.

Advanced: How does trifluoroacetic acid interfere with NMR characterization, and how can researchers mitigate these effects?

Methodological Answer:
TFA’s strong proton signals (δ ~11.5 ppm in ¹H NMR) and ¹⁹F signals can obscure nearby resonances. To mitigate this:

  • Deuterated Solvent Exchange : Replace TFA with deuterated acetic acid via repeated dissolution and evaporation under reduced pressure.
  • pH Adjustment : Neutralize TFA with deuterated NaOD in D₂O to shift residual TFA signals downfield .
  • Advanced Techniques : Use ¹³C-decoupled ¹H NMR or heteronuclear 2D experiments (e.g., HSQC) to resolve overlapping peaks .

Advanced: What strategies are effective for evaluating the biological activity of 1-(Pyridin-2-yl)piperazin-2-one derivatives, such as kinase inhibition or anticancer potential?

Methodological Answer:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or PI3K) to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and validate with dose-response curves .
  • Molecular Docking : Optimize ligand structures in software like AutoDock Vina. Protonate the piperazine ring at physiological pH to simulate binding to ATP pockets. Validate docking results with mutagenesis studies .
  • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Compare results to structure-activity relationships (SAR) to identify critical functional groups .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound?

Methodological Answer:

  • Dynamic Effects : Check for restricted rotation in the piperazine ring or pyridinyl group, which can cause splitting. Variable-temperature NMR (e.g., 25°C to 60°C) may coalesce peaks, confirming conformational exchange .
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., acetylated derivatives). Compare retention times and mass fragments with synthetic intermediates .
  • Solvent Polarity Effects : Record NMR in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation .

Advanced: What formulation challenges arise due to the compound’s solubility, and how can they be resolved for in vivo studies?

Methodological Answer:

  • Solubility Screening : Test solubility in PEG-400, cyclodextrin solutions, or lipid-based carriers. Piperazine derivatives often require pH adjustment (e.g., HCl to protonate the amine for salt formation) .
  • Bioavailability Enhancement : Use nanoemulsions or liposomal encapsulation. Characterize particle size (DLS) and stability (ζ-potential) over 24 hours .
  • In Vivo Compatibility : For intravenous administration, ensure isotonicity (0.9% NaCl) and filter-sterilize (0.22 µm) to remove aggregates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.